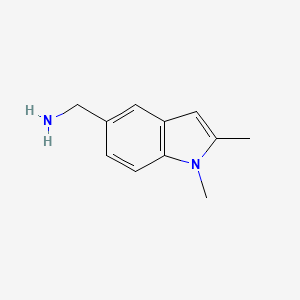

(1,2-dimethyl-1H-indol-5-yl)methanamine

Description

Strategies for the Construction of the 1,2-dimethyl-1H-indole Core

The formation of the disubstituted indole nucleus is the foundational step in the synthesis of the target compound. A variety of methodologies, ranging from historic named reactions to contemporary catalytic systems, can be employed to construct this core structure.

Classical Indole Ring Formation Approaches Applied to Dimethylindole Precursors

Several classical methods for indole synthesis remain cornerstones of organic chemistry due to their reliability and versatility. nih.gov These reactions can be adapted to produce the 1,2-dimethyl-1H-indole core by selecting appropriately substituted starting materials.

Fischer Indole Synthesis : This is one of the oldest and most effective methods for indole synthesis, involving the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.comwikipedia.org To generate the 1,2-dimethyl-1H-indole core, the reaction would typically start with the condensation of p-tolylhydrazine (or a derivative thereof, which is then N-methylated) with acetone. The resulting hydrazone is then treated with a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to induce cyclization and subsequent ammonia elimination. wikipedia.orgalfa-chemistry.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com

Reissert Indole Synthesis : The Reissert synthesis involves the reductive cyclization of an o-nitrotoluene derivative. nih.govwikipedia.org The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate, catalyzed by a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using reagents like zinc in acetic acid or ferrous sulfate and ammonia to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the indole core. wikipedia.orgresearchgate.net Adapting this for the 1,2-dimethylated target would require starting with 2-nitro-1,4-dimethylbenzene.

Madelung Synthesis : This method produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org For the target scaffold, N-acetyl-2,4-dimethylaniline would be treated with a strong base, such as sodium or potassium alkoxide, at temperatures between 200–400 °C. wikipedia.org While the conditions are harsh, this method is valuable for certain substitution patterns not easily accessible through other means. wikipedia.org

Larock Indole Synthesis : A more modern classical approach, the Larock synthesis is a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgnih.gov To obtain the 1,2-dimethyl-1H-indole core, N-methyl-4-methyl-2-iodoaniline would be reacted with propyne in the presence of a palladium catalyst like Pd(OAc)₂. This method is highly versatile due to the wide variety of alkynes that can be used. wikipedia.orgnih.gov

Table 1: Overview of Classical Syntheses for the Indole Core

| Synthesis Method | Key Reactants | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| Fischer | p-Tolylhydrazine, Acetone | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂), Heat | 2,5-Dimethyl-1H-indole |

| Reissert | 2-Nitro-1,4-dimethylbenzene, Diethyl oxalate | 1. Base (e.g., KOEt) 2. Reductant (e.g., Zn/AcOH) | 5-Methyl-1H-indole-2-carboxylic acid |

| Madelung | N-acetyl-2,4-dimethylaniline | Strong Base (e.g., NaOEt), 200-400 °C | 2,5-Dimethyl-1H-indole |

| Larock | N-methyl-4-methyl-2-iodoaniline, Propyne | Pd(OAc)₂, Base | 1,2,5-Trimethyl-1H-indole |

Note: The table provides examples for related dimethylated indole structures as direct precursors or analogues to the 1,2-dimethyl-1H-indole core, which would subsequently require methylation at the appropriate position if not already present.

Modern Catalytic Methods for Indole Synthesis

Advances in catalysis have led to the development of more efficient and milder methods for indole synthesis.

Palladium-Catalyzed Cyclizations : Beyond the Larock synthesis, palladium catalysis is widely used for constructing indole rings. These methods often involve the intramolecular cyclization of suitably functionalized anilines. nih.gov For instance, the palladium-catalyzed cyclization of 2-alkynylanilines provides a direct route to 2-substituted indoles. nih.gov A process starting with N-methyl-2-(prop-1-yn-1-yl)aniline could be envisioned. These reactions can be promoted under aqueous micellar conditions, enhancing their green profile. nih.gov

Metal-Free Approaches : To circumvent the cost and toxicity associated with transition metals, metal-free synthetic routes have been developed. researchgate.net One such strategy involves the Brønsted acid-catalyzed hydrohydrazination of alkynes with arylhydrazines, followed by a Fischer-type cyclization, which can be mediated by polyphosphoric acid (PPA). nih.gov Other methods include the dearomative cyclization of aniline-derived substrates or C-H amination of N-Ts-2-alkenylanilines using an oxidant like DDQ. acs.orgacs.org

Green Chemistry Routes in Indole Synthesis

Green chemistry principles are increasingly being applied to indole synthesis to reduce environmental impact.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in many classical indole syntheses. nih.govijpsjournal.com For example, the Fischer and Madelung syntheses have been successfully adapted to microwave-assisted, solvent-free conditions. sciforum.net Palladium-catalyzed intramolecular oxidative coupling of enamines derived from anilines can also be efficiently performed under microwave heating to produce indole-3-carboxylates in high yields. mdpi.com This technique offers advantages such as faster heating, cleaner reactions, and the potential for solvent-free conditions. nih.govsciforum.net

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and simplifies purification. The microwave-assisted Madelung reaction, for instance, can be carried out under solvent-free conditions using potassium tert-butoxide as a base. sciforum.net

Nanocatalysis : The use of magnetic nanoparticles (MNPs) as catalysts is a growing area in green synthesis. researchgate.net MNPs offer high catalytic efficiency, large surface area, and easy recovery and reusability using an external magnet. researchgate.netresearchgate.net These catalysts have been employed in various reactions for synthesizing indole derivatives, providing benefits such as mild reaction conditions and high yields. researchgate.netresearcher.life

Introduction of the Methanamine Moiety at the Indole C5 Position

Once the 1,2-dimethyl-1H-indole core is synthesized, the final step is the introduction of the methanamine (-CH₂NH₂) group at the C5 position. The indole nucleus is generally nucleophilic, with electrophilic substitution typically occurring at the C3 position. researchgate.net Therefore, direct functionalization at C5 often requires a pre-functionalized starting material or specific reaction strategies.

Reductive Amination Strategies for 5-Substituted Indole Carbaldehydes

Reductive amination is a highly effective and common method for forming amines. This process involves the reaction of a carbonyl compound, in this case, 1,2-dimethyl-1H-indole-5-carbaldehyde, with an amine source, followed by reduction of the intermediate imine.

The synthesis would proceed as follows:

Formation of the Imine : The 1,2-dimethyl-1H-indole-5-carbaldehyde is reacted with ammonia or an ammonia equivalent (e.g., ammonium (B1175870) acetate) to form an intermediate imine or enamine.

Reduction : The intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

This two-step, one-pot procedure is a versatile and widely used method for amine synthesis. smolecule.com

Nucleophilic Substitution Reactions for Amine Introduction

An alternative approach involves nucleophilic substitution, where an amine-containing nucleophile displaces a leaving group on a methyl substituent at the C5 position. clockss.org

The typical sequence for this strategy is:

Preparation of the Electrophile : A suitable electrophile, such as 5-(halomethyl)-1,2-dimethyl-1H-indole (e.g., bromomethyl or chloromethyl), is prepared. This can be achieved through radical halogenation of 1,2,5-trimethyl-1H-indole.

Substitution : The 5-(halomethyl) derivative is then reacted with a nitrogen nucleophile. A common choice is potassium phthalimide, followed by hydrazinolysis (the Gabriel synthesis) or acidic hydrolysis to liberate the primary amine. mdpi.com This method avoids the formation of over-alkylated byproducts. Alternatively, direct reaction with ammonia can be used, although this may lead to a mixture of primary, secondary, and tertiary amines.

Developing protocols for the nucleophilic substitution of indolylmethyl electrophiles is crucial for the functionalization of indoles. researchgate.net

Table 2: Methods for C5-Methanamine Introduction

| Method | Starting Material | Key Reagents | Intermediate |

|---|---|---|---|

| Reductive Amination | 1,2-dimethyl-1H-indole-5-carbaldehyde | NH₃ or NH₄OAc, NaBH₃CN or H₂/Pd | Imine |

| Nucleophilic Substitution (Gabriel Synthesis) | 5-(Bromomethyl)-1,2-dimethyl-1H-indole | 1. Potassium Phthalimide 2. Hydrazine | Phthalimide adduct |

Structure

3D Structure

Properties

IUPAC Name |

(1,2-dimethylindol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-5-10-6-9(7-12)3-4-11(10)13(8)2/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKUVYKEPJFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101004-43-7 | |

| Record name | (1,2-dimethyl-1H-indol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1,2 Dimethyl 1h Indol 5 Yl Methanamine

Reactions at the Indole (B1671886) Ring System (e.g., C3, C4, C6, C7 Positions)

The indole ring is an aromatic heterocyclic system characterized by high electron density, making it highly susceptible to electrophilic attack. The specific substitution pattern of (1,2-dimethyl-1H-indol-5-yl)methanamine, however, channels this reactivity in specific directions.

From a chemical standpoint, the indole structure can be derivatized at multiple positions. researchgate.net Due to the delocalization of π-electrons, it readily undergoes electrophilic substitution. researchgate.net The most nucleophilic and kinetically favored position for electrophilic attack on a generic indole is the C3 position. ic.ac.uk This preference is explained by the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate) without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk

In the case of this compound, both the N1 and C2 positions are substituted with methyl groups. Crucially, the highly reactive C3 position is sterically blocked, which prevents reactions at this site. Consequently, electrophilic aromatic substitution (EAS) is directed towards the benzene portion of the indole nucleus, namely the C4, C6, and C7 positions. The outcome of such a reaction is determined by the directing effects of the existing substituents: the pyrrole (B145914) ring as a whole and the C5-methanamine group.

The directing influence of the fused, N-alkylated pyrrole ring generally activates the benzene ring towards electrophilic attack and favors substitution at the C4 and C6 positions. The C5-aminomethyl group is an activating, ortho-, para-directing group. Therefore, it will strongly direct incoming electrophiles to the C4 and C6 positions. The combined effects suggest that electrophilic substitution on this compound will preferentially occur at the C4 and C6 positions over the C7 position. Common EAS reactions applicable to indoles include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C3 | Blocked | Substituted with a methyl group. |

| C4 | Highly Favored | Activated and ortho to the C5-methanamine group; activated by the pyrrole ring. |

| C6 | Highly Favored | Activated and para to the C5-methanamine group; activated by the pyrrole ring. |

| C7 | Less Favored | Sterically hindered by the C1-N peri-position and less electronically activated compared to C4 and C6. |

The electron-rich indole nucleus is susceptible to oxidation. The specific products formed depend on the oxidant used and the substitution pattern of the indole. Common oxidative transformations include the conversion of indoles to oxindoles, or the cleavage of the C2-C3 double bond. osaka-u.ac.jpnih.gov

For 1,2-disubstituted indoles, electrophilic oxidation, for instance with dimethyldioxirane (B1199080) (DMDO), typically occurs at the C2-C3 double bond to yield 3-hydroxyindolenines, which can then undergo further rearrangements. nih.gov In another process, known as the Witkop oxidation, indoles substituted at the C2 and C3 positions can undergo oxidative cleavage of the pyrrole ring. osaka-u.ac.jp For example, 2,3-dimethylindole (B146702) can be oxidized by molecular oxygen in the presence of a copper nitride nanocube catalyst to yield N-(2-acetylphenyl)acetamide. osaka-u.ac.jp Given the substitution pattern of this compound, it is plausible that under similar conditions, the indole ring could undergo oxidative cleavage.

Transformations of the Methanamine Functional Group

The primary amine of the methanamine group is a versatile functional handle for a variety of synthetic transformations. Its nucleophilicity allows for the construction of new carbon-nitrogen and heteroatom-nitrogen bonds.

The primary amine can readily undergo standard derivatization reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This is a common strategy for linking the indole scaffold to other molecular fragments. For instance, N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives have been synthesized as part of medicinal chemistry efforts. rsc.org

Alkylation: The amine can be alkylated using alkyl halides. N-alkylation can proceed to give secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination, which involves condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a powerful method for controlled mono-alkylation.

Condensation: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be stable products themselves or serve as intermediates for further reactions, such as reduction to secondary amines or attack by other nucleophiles.

Table 2: Representative Derivatization Reactions of the Methanamine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, triethylamine | N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide |

| Alkylation | Benzyl bromide, K₂CO₃ | N-benzyl-(1,2-dimethyl-1H-indol-5-yl)methanamine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-(1,2-dimethyl-1H-indol-5-yl)methanamine |

| Condensation | Benzaldehyde | N-benzylidene-(1,2-dimethyl-1H-indol-5-yl)methanamine (Imine) |

While reactions on the nitrogen atom are most common, the methylene (B1212753) bridge (the "linker") between the indole C5 position and the amine can also potentially be modified, although this is less frequently explored. These transformations are more complex and typically require specific reagents or catalysts. Potential reactions could include C-H activation or functionalization, though such modifications are synthetically challenging and not commonly reported for this specific scaffold.

Exploration of Domino and Cascade Reactions Involving this Scaffold

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov Such reactions are highly efficient for building molecular complexity. mdpi.com The structure of this compound, containing both a nucleophilic aromatic ring and a primary amine, makes it a suitable candidate for participating in certain cascade sequences.

A prominent example of a cascade reaction that could involve this type of scaffold is the Pictet-Spengler reaction. In a classic Pictet-Spengler reaction, a tryptamine (B22526) (which has an ethylamine (B1201723) side chain at C3) condenses with an aldehyde or ketone, and the resulting iminium ion is attacked by the electron-rich C2 position of the indole to form a new six-membered ring.

While the subject compound has its aminomethyl group at C5, a modified Pictet-Spengler-type cyclization is conceivable. If the amine is first condensed with a suitable aldehyde or ketone, an intramolecular electrophilic attack from the resulting iminium ion onto the nucleophilic C4 or C6 positions of the indole ring could lead to the formation of novel polycyclic heterocyclic systems. The feasibility and regiochemical outcome of such a cascade would depend heavily on the reaction conditions and the nature of the carbonyl component. The development of such cascade reactions allows for the rapid construction of diverse and complex molecular architectures from relatively simple indole precursors. nih.gov

Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature detailing the specific use of This compound in the formation of complex molecular architectures.

While the broader field of indole chemistry is rich with examples of indole derivatives being utilized in multi-component reactions, cyclization cascades, and the synthesis of fused heterocyclic systems, specific research findings detailing these types of transformations for this compound could not be retrieved.

The reactivity of the aminomethyl group at the C5 position and the substituted indole nucleus theoretically allows for its participation as a versatile building block in organic synthesis. However, without specific documented examples, a detailed and scientifically accurate article on the formation of complex molecular architectures from this particular compound cannot be generated at this time.

Therefore, the section on "," specifically subsection "3.4. Formation of Complex Molecular Architectures from this compound," cannot be completed with the required level of detail and accuracy.

Spectroscopic Characterization and Advanced Analytical Techniques for 1,2 Dimethyl 1h Indol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule. For (1,2-dimethyl-1H-indol-5-yl)methanamine, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons, their electronic environment, and their connectivity. The expected spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) (-CH₂) protons of the aminomethyl group, the methyl protons at the N1 and C2 positions, and the amine (-NH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the arrangement of these groups. For instance, the aromatic protons would appear in the downfield region (typically 6.5-7.6 ppm), showing characteristic splitting patterns based on their position and coupling with neighboring protons. The N-methyl and C-methyl groups would likely appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms in the molecule and their hybridization state. The spectrum for this compound would be expected to show 11 distinct signals corresponding to each carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the methyl and methylene groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data Table This table is illustrative and not based on experimental data.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | H4 |

| ~7.2 | d | 1H | H7 |

| ~7.0 | dd | 1H | H6 |

| ~6.3 | s | 1H | H3 |

| ~3.8 | s | 2H | -CH₂NH₂ |

| ~3.7 | s | 3H | N1-CH₃ |

| ~2.4 | s | 3H | C2-CH₃ |

Hypothetical ¹³C NMR Data Table This table is illustrative and not based on experimental data.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~137 | C7a |

| ~135 | C2 |

| ~129 | C5 |

| ~128 | C3a |

| ~121 | C6 |

| ~119 | C4 |

| ~109 | C7 |

| ~100 | C3 |

| ~46 | -CH₂NH₂ |

| ~30 | N1-CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₁H₁₄N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

The expected monoisotopic mass is approximately 174.1157 g/mol . The fragmentation pattern observed in the mass spectrum would be characteristic of the indole structure. A typical and prominent fragmentation pathway for such compounds is the cleavage of the bond beta to the indole ring, which would result in the formation of a stable indolyl-methyl cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching for the aromatic indole ring (around 1450-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore, and the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This analysis offers an unambiguous confirmation of the molecular structure and connectivity. No published crystallographic data currently exists for this compound.

Chromatographic Purity Assessment and Quantification Methods (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC would be used for rapid purity checks and to monitor the progress of reactions. A sample of the compound would be spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane). The retention factor (Rf) value would be characteristic of the compound in that specific solvent system, and the presence of a single spot would be an initial indicator of purity.

Other Methods: For more rigorous purity determination and quantification, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed. These methods can separate the target compound from any impurities and provide a quantitative measure of its purity, often expressed as a percentage of the total peak area.

Computational and Theoretical Investigations of 1,2 Dimethyl 1h Indol 5 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to model the electronic structure, which in turn governs the molecule's reactivity and spectroscopic properties.

For a molecule like (1,2-dimethyl-1H-indol-5-yl)methanamine, quantum chemical calculations would typically be employed to determine several key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In studies of various indole (B1671886) derivatives, quantum chemical calculations have been used to elucidate their electronic characteristics and predict their behavior in chemical reactions. For instance, such calculations can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the aminomethyl group and the C3 position of the indole ring are expected to be key sites of reactivity, a hypothesis that quantum chemical calculations could rigorously test.

Table 1: Exemplary Calculated Electronic Properties of an Indole Derivative (Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

These calculations also provide insights into the molecular geometry, including bond lengths and angles, which can be correlated with experimental data from techniques like X-ray crystallography.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of how this compound would behave in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal the preferred conformations and the flexibility of different parts of the molecule, such as the rotation around the bond connecting the methanamine group to the indole ring.

For similar bioactive molecules, MD simulations have been instrumental in understanding how they adapt their shape to fit into the binding site of a protein. A study on N-tosyl-indole hybrid thiosemicarbazones utilized molecular dynamics simulations to analyze the stability of the ligand-protein complex. nih.gov Such simulations for this compound would provide valuable information on its dynamic behavior and interactions.

Table 2: Illustrative Conformational Energy Profile of a Substituted Methanamine (Note: This table is a hypothetical representation of data that could be obtained from a conformational analysis.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 (Global Minimum) |

| 240 | 3.8 |

| 300 | 1.5 |

Molecular Docking Studies with Biological Macromolecules (in vitro relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this is crucial for understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various orientations and conformations and then scoring these poses based on their binding affinity. This can help identify potential biological targets and guide the design of more potent and selective molecules.

Numerous studies have employed molecular docking to investigate the interaction of indole derivatives with various biological targets. For example, docking studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives helped to elucidate their probable bacterial and fungal molecular targets. nih.govmdpi.com Similarly, molecular docking has been used to study the binding of indole derivatives to enzymes like DNA gyrase. jmchemsci.com For this compound, docking studies could predict its binding mode to various receptors, providing insights into its potential pharmacological activity.

Table 3: Example of Molecular Docking Results for an Indole Derivative with a Target Protein (Note: This table contains hypothetical data to illustrate the output of a molecular docking study.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR82, PHE102, TRP279 |

| Hydrogen Bonds | 1 (with TYR82) |

| Hydrophobic Interactions | 5 |

Mechanism Prediction for Chemical Transformations using Computational Methods

Computational methods are increasingly used to predict the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain through experiments alone. nih.gov These methods can be used to map out the entire reaction pathway, including transition states and intermediates, and to calculate the activation energies for each step.

For the synthesis of indole derivatives, computational studies can help to understand and optimize reaction conditions. The Fischer indole synthesis is a classic method for preparing indoles, and its mechanism has been the subject of both experimental and theoretical investigation. byjus.comwikipedia.org Computational modeling of this and other synthetic routes to this compound could provide valuable insights into the reaction mechanism, identify potential side products, and suggest ways to improve the reaction yield and selectivity.

For instance, a theoretical study could compare different proposed pathways for a particular transformation, determining which is the most energetically favorable. Such studies are crucial for the rational design of new synthetic methods and for understanding the fundamental principles of chemical reactivity. mdpi.com

Table 4: Hypothetical Calculated Activation Energies for a Proposed Reaction Step (Note: This table illustrates the type of data that could be generated from computational mechanism prediction.)

| Reaction Step | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Reactant A -> Intermediate B | 25.3 | 15.1 |

| Intermediate B -> Product C | 18.7 | 8.9 |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic studies of in vitro biological interactions and activities for derivatives of the compound This compound .

The performed searches for data pertaining to the induction of apoptosis, modulation of cell cycle progression, reactive oxygen species (ROS) generation, binding affinities to specific protein targets (Bcl-2, Mcl-1, Tubulin), and enzyme inhibition assays (tubulin polymerization, thioredoxin reductase) for derivatives of this particular molecule did not yield any relevant results.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure and outline. The scientific community has not published research that would fulfill the specific requirements of the prompt for this exact chemical entity.

Mechanistic Studies of in Vitro Biological Interactions and Activities of 1,2 Dimethyl 1h Indol 5 Yl Methanamine Derivatives

Antimicrobial Modulatory Effects in vitro

Derivatives of (1,2-dimethyl-1H-indol-5-yl)methanamine, as part of the broader class of indole (B1671886) derivatives, have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Research into synthetic indole derivatives has revealed their potential to combat multidrug-resistant Gram-positive bacteria. For instance, one study identified an indole derivative, SMJ-2, that proved effective against all tested multidrug-resistant Gram-positive bacteria nih.gov. The antibacterial efficacy of indole derivatives is often evaluated against common bacterial strains such as Escherichia coli (a Gram-negative bacterium), Bacillus subtilis (a Gram-positive bacterium), and Staphylococcus aureus (a Gram-positive bacterium) ijper.org.

The structural features of these indole derivatives play a crucial role in their antibacterial potency. For example, the introduction of pyridinium moieties into the indole skeleton has been shown to enhance antibacterial activity against phytopathogenic bacteria acs.orgacs.org. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the relationship between the molecular descriptors of indole derivatives and their antibacterial activity against strains like S. aureus and methicillin-resistant S. aureus (MRSA) researchgate.net. These studies have indicated that compounds with high electronic energy and dipole moments are particularly effective against S. aureus researchgate.net.

Furthermore, the combination of indole derivatives with other antimicrobial agents has been explored. For example, indole-3-carbinol (I3C) has been shown to act synergistically with antibiotics like tetracycline, erythromycin, and ciprofloxacin against resistant strains of S. aureus mdpi.com. This suggests that indole derivatives may not only possess intrinsic antibacterial properties but also have the potential to enhance the efficacy of existing antibiotics.

Antibacterial Activity of Indole Derivatives

| Derivative Type | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| Synthetic Indole Derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | Effective against all tested strains. | nih.gov |

| Indole derivatives with pyridinium moieties | Xanthomonas oryzae pv. oryzicola (Xoc), X. oryzae pv. oryzae (Xoo) | Compound 43 showed high activity with EC50 values of 1.0 and 1.9 μg/mL for Xoo and Xoc, respectively. | acs.org |

| Indole-3-carbinol (I3C) | E. coli, S. aureus | Demonstrated effectiveness and synergistic effects with antibiotics against resistant S. aureus. | mdpi.com |

| N-(indol-5-yl)trifluoroacetamides | S. aureus, E. coli, P. aeruginosa, S. pyogenes, K. pneumoniae | Showed antimicrobial activity comparable to the drug dioksidin. | researchgate.net |

Indole derivatives have also been investigated for their antifungal properties against various pathogenic fungi. Studies have shown that certain 1-(1H-indol-3-yl) derivatives exhibit fungicidal activity against Candida albicans, as well as clinical isolates of Candida glabrata and Candida parapsilosis, and the fungus Aspergillus niger nih.gov. The minimum fungicidal concentrations (MFCs) for some of these compounds ranged from 0.250 to 1 mg/mL nih.gov.

The combination of indole derivatives with existing antifungal drugs has also been explored. For instance, the association between an indole derivative (compound 3c) and fluconazole, and another derivative (compound 3b) with caspofungin, showed a trend towards synergism nih.gov. This indicates the potential of these compounds to be used in combination therapies to combat drug-resistant fungal infections.

Research has also been conducted on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which have shown significant activity against Candida albicans mdpi.com. Specifically, compounds 3ag and 3aq demonstrated low minimum inhibitory concentrations (MIC) of 3.9 µg/mL against C. albicans mdpi.com. The introduction of a bromine atom into the imidazole fragment of one derivative significantly improved its antifungal activity mdpi.com.

Antifungal Activity of Indole Derivatives

| Derivative Type | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida albicans, Candida spp., Aspergillus niger | Fungicidal activity with MFCs between 0.250 and 1 mg/mL. | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3ag, 3aq) | Candida albicans | Low MIC of 3.9 µg/mL. | mdpi.com |

| 1-[(tetrazol-5-yl)methyl] indole derivatives | Aspergillus Niger, Penicillium sp, Candida albican | Compounds 4, 5, and 10 exhibited high activities against the tested fungi. | researchgate.net |

The antimicrobial mechanisms of indole derivatives are multifaceted. One primary mechanism involves the inhibition of respiratory metabolism and disruption of the membrane potential in bacteria nih.gov. For example, the synthetic indole derivative SMJ-2 was found to interfere with the mevalonate pathway, which is crucial for the synthesis of farnesyl diphosphate. This disruption leads to the release of reactive oxygen species, ultimately causing pathogen destruction by phagocytic cells nih.gov.

Another proposed mechanism is the disruption of the bacterial cell membrane. The bactericidal action of certain phytochemicals, including indole derivatives, has been linked to membrane disruption nih.gov. Furthermore, indole and its derivatives can act as signaling molecules that influence various aspects of bacterial physiology, including biofilm formation, motility, and antibiotic resistance frontiersin.org. For instance, indole-3-carbinol has been shown to affect the motility and quorum-sensing activities of E. coli and S. aureus, which are important for biofilm formation and control mdpi.com.

In fungi, some 1-(1H-indol-3-yl) derivatives, which are also known as tyrosinase inhibitors, have been shown to inhibit microbial tyrosinase, an enzyme involved in melanin synthesis, which can protect fungi from host immune responses nih.gov.

Antiviral Activity Assays in vitro (e.g., HIV-1 Fusion Inhibition, Tobacco Mosaic Virus Modulation)

Derivatives of this compound have been investigated for their potential antiviral activities, particularly in the context of inhibiting viral entry into host cells.

HIV-1 Fusion Inhibition:

The process of HIV-1 entry into a host cell is mediated by the viral envelope glycoprotein (Env), which consists of gp120 and gp41 subunits. Fusion inhibitors are a class of antiretroviral drugs that target gp41 and prevent the fusion of the viral and cellular membranes eurekaselect.com. While the first approved fusion inhibitor, enfuvirtide (T-20), has limitations such as a short half-life and the emergence of drug resistance, research into new fusion inhibitors is ongoing sioc.ac.cnnih.govresearchgate.net. Small-molecule fusion inhibitors are particularly desirable to overcome the limitations of peptide-based drugs sioc.ac.cn. Some indole derivatives have been explored for their potential to inhibit HIV-1 fusion. These compounds are designed to specifically block the conformational changes in the Env protein that are necessary for membrane fusion sioc.ac.cn.

Tobacco Mosaic Virus (TMV) Modulation:

The Tobacco Mosaic Virus (TMV) is a well-studied plant virus that causes significant economic losses in agriculture nih.govmdpi.com. The coat protein (CP) of TMV is a key target for antiviral agents as it is involved in viral assembly and disassembly nih.govmedchemexpress.com. Research has shown that intact TMV and its isolated CP can trigger a rapid oxidative burst in tobacco cells, suggesting an early perception of the virus by the plant nih.gov. Certain indole derivatives have been designed and synthesized to target the TMV CP and inhibit viral replication nih.gov. For example, some pyrazole amide derivatives containing an indole moiety have shown promising activity against TMV in vivo and in vitro nih.gov.

Interactions with Nucleic Acids (in vitro, e.g., G-quadruplex binding)

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are involved in crucial cellular processes such as DNA replication, gene expression, and telomere maintenance, making them attractive targets for anticancer drug development nih.govmdpi.comnih.gov.

Indole derivatives have been identified as a class of compounds that can bind to and stabilize G-quadruplex structures nih.gov. The key structural features of G-quadruplex binding ligands typically include an aromatic core and basic side chains, which facilitate interaction with the G4 structure nih.gov. For instance, a PARP-1 inhibitor derived from 7-azaindole-1-carboxamide has been shown to be a strong G-quadruplex binder unimi.itresearchgate.net. This compound forms defined and strong complexes with G-quadruplex models, such as the human telomeric repeat and the c-MYC promoter sequence, suggesting a dual mechanism of action involving both G4 stabilization and PARP inhibition unimi.itresearchgate.net.

The binding of these indole-based ligands to G-quadruplexes can suppress the expression of specific genes, particularly those associated with tumorigenesis nih.gov. This highlights the potential of this compound derivatives as scaffolds for the development of targeted anticancer therapies.

Structure Activity Relationship Sar Studies of 1,2 Dimethyl 1h Indol 5 Yl Methanamine Analogs in in Vitro Systems

Impact of Indole (B1671886) Ring Substitution on in vitro Biological Activities

No specific studies detailing the effects of substituting various functional groups at different positions of the indole ring of (1,2-dimethyl-1H-indol-5-yl)methanamine on its in vitro biological activities were found.

Role of the Methanamine Side Chain Modifications on in vitro Biological Activities

There is a lack of available research on how modifications to the methanamine side chain of this compound, such as N-alkylation, N-acylation, or chain extension/truncation, influence its in vitro biological profile.

Stereochemical Considerations and Their Influence on Molecular Interactions

No literature was identified that explores the stereochemical aspects of this compound analogs, which would be relevant if chiral centers are introduced into the molecule, and their subsequent impact on molecular interactions with biological targets.

Correlation Between Molecular Structure, Binding Affinity, and Cellular Effects in vitro

Specific data correlating the molecular structure of this compound analogs with their in vitro binding affinities (e.g., Ki or IC50 values) and downstream cellular effects are not present in the reviewed literature.

It is recommended that researchers interested in the medicinal chemistry of this compound class undertake systematic SAR studies to elucidate these relationships, which would be of significant value to the scientific community.

Advanced Research Applications of 1,2 Dimethyl 1h Indol 5 Yl Methanamine in Chemical Sciences Excluding Therapeutic/drug Development

Utilization as a Synthetic Building Block for Complex Organic Scaffolds

Indoleamines, such as (1,2-dimethyl-1H-indol-5-yl)methanamine, are valuable synthons in organic chemistry. The presence of a reactive primary amine and the nucleophilic indole (B1671886) ring system allows for a variety of chemical transformations, making it a potential starting material for the construction of more complex molecular architectures.

The primary amine group can readily undergo reactions such as N-alkylation, N-acylation, and reductive amination to introduce a wide range of substituents. Furthermore, the indole nucleus can participate in electrophilic substitution reactions, typically at the C3 position, although substitution at other positions is also possible depending on the directing effects of the existing substituents.

While no specific examples of complex organic scaffolds synthesized directly from this compound were identified in the literature search, a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been documented as an intermediate in the synthesis of disubstituted 1-(indolin-5-yl)methanamines. This suggests a plausible, though undocumented, role for this compound in similar synthetic strategies.

Development of Chemical Probes for Biological Pathway Elucidation

The indole moiety is a common feature in fluorescent molecules, and its derivatives are often explored as scaffolds for chemical probes. These probes are designed to interact with specific biological targets, and their subsequent detection, often through fluorescence, can help in elucidating complex biological pathways.

The development of a chemical probe from this compound would likely involve the covalent attachment of a fluorophore or a reporter group to either the primary amine or a position on the indole ring. The resulting probe's utility would depend on its ability to selectively bind to a protein or other biomolecule of interest.

Although no chemical probes derived specifically from this compound have been described in the searched literature, the general principle is well-established for other indole-containing compounds. For instance, indole-based fluorescent probes have been developed for the detection of specific ions and small molecules.

Applications in Materials Science (e.g., as Ligands, Precursors for Functional Materials)

Indole derivatives have found applications in materials science due to their unique electronic and photophysical properties. They can be incorporated into polymers, dyes, and other functional materials. The nitrogen atom in the indole ring and the primary amine in this compound can act as coordination sites for metal ions, suggesting its potential use as a ligand in the formation of metal-organic frameworks (MOFs) or other coordination polymers.

Role in Mechanistic Investigations of Organic Reactions

The study of reaction mechanisms is fundamental to advancing the field of organic chemistry. Substituted indoles are often used as model compounds to investigate the intricacies of various organic reactions, such as electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and cycloadditions.

The specific substitution pattern of this compound, with methyl groups at the N1 and C2 positions, would influence the regioselectivity and reactivity of the indole ring in such mechanistic studies. The electron-donating nature of the methyl groups would activate the indole ring towards electrophilic attack. The primary amine at the C5 position could also play a role in directing reactions or participating in intramolecular processes. Despite this potential, no specific mechanistic studies featuring this compound were identified.

Future Research Directions and Unexplored Avenues for 1,2 Dimethyl 1h Indol 5 Yl Methanamine

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of indole (B1671886) derivatives has been a subject of intense research, traditionally relying on methods that often involve harsh conditions, toxic solvents, and metal catalysts. nih.gov In line with the growing emphasis on environmental responsibility in chemical synthesis, future research on (1,2-dimethyl-1H-indol-5-yl)methanamine should prioritize the development of green and sustainable synthetic methodologies. nih.gov

Modern approaches to indole synthesis have increasingly focused on greener alternatives which offer advantages like high yields, shorter reaction times, and reduced environmental impact. researchgate.net Methodologies such as microwave-assisted synthesis, the use of ultrasound, and reactions in green solvents like water or ionic liquids have shown great promise for the synthesis of various indole-containing scaffolds. researchgate.nettandfonline.com For instance, microwave-assisted reactions are known to be rapid, efficient, and environmentally friendly. tandfonline.com

Future synthetic strategies for this compound could adapt established methods like the Fischer indole synthesis to greener conditions. rsc.org The use of nanocatalysts, organocatalysts such as L-proline, and phase-transfer catalysts could also be explored to improve efficiency and sustainability. nih.gov These catalysts often allow reactions to proceed under milder conditions and can be recyclable, further enhancing the green credentials of the synthesis. nih.gov A comparative analysis of potential green synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Relevant Catalysts/Conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. tandfonline.com | Solvent-free or green solvents (e.g., water, ethanol). researchgate.net |

| Organocatalysis | Metal-free, low toxicity, readily available catalysts. nih.gov | L-proline, Sodium Lauryl Sulfate (SDS). nih.gov |

| Nanocatalysis | High catalytic activity, recyclability, improved selectivity. researchgate.net | Metal-based nanoparticles. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Microreactors. |

| Solvent-Free Reactions | Reduced waste, simplified workup procedures. researchgate.net | Ball milling, solid-state reactions. beilstein-journals.org |

This table provides a summary of potential green chemistry approaches for the synthesis of this compound based on established methods for related indole derivatives.

Investigation of Unconventional Reactivity Patterns of the Core Structure

The indole core is known for its rich and diverse reactivity, most commonly undergoing electrophilic substitution at the C3 position. However, the unique substitution pattern of this compound—with methyl groups at N1 and C2—blocks some of these typical reaction pathways and opens the door for exploring unconventional reactivity.

Future studies should investigate the reactivity of the benzene (B151609) portion of the indole ring, which is less activated than the pyrrole (B145914) ring but can still undergo substitution under specific conditions. The directing effects of the existing substituents could lead to novel functionalization patterns. Furthermore, the reactivity of the C-H bonds of the methyl groups at the N1 and C2 positions could be explored through modern C-H activation methodologies. This could provide a direct route to functionalized derivatives that are otherwise difficult to access.

Another avenue for investigation is the chemistry of the aminomethyl group at the C5 position. This functional group can serve as a handle for a wide range of transformations, including the synthesis of amides, sulfonamides, and more complex nitrogen-containing heterocycles. Exploring its role in directing metal-catalyzed cross-coupling reactions or in participating in intramolecular cyclizations could yield novel molecular architectures with potentially interesting biological properties.

Advanced Computational Modeling for Predicting Novel Molecular Interactions

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby accelerating drug discovery and development. proceedings.science For this compound, advanced computational modeling can provide crucial insights into its potential molecular interactions and guide the design of future derivatives and biological experiments.

Ab initio calculations can be employed to study the fundamental electronic properties and intermolecular interactions of the compound, for example, with water or other biologically relevant molecules. nih.govaip.org Such studies have shown that for indole-like molecules, the nature of these interactions is complex, with contributions from both electrostatic and dispersion forces. nih.govaip.org

Molecular docking simulations can be used to predict the binding mode and affinity of this compound to a wide array of biological targets. Given that indole derivatives are known to interact with targets like protein kinases, G protein-coupled receptors (GPCRs), and enzymes involved in neurotransmission, these would be logical starting points for virtual screening. mdpi.comnih.gov For instance, docking studies on similar indole derivatives have successfully predicted binding modes to targets like the serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can help to understand the relationship between the structure of indole derivatives and their biological activity. proceedings.science These models can identify key structural features required for potent and selective interaction with a specific target, guiding the synthesis of more effective analogues. Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complexes over time. nih.gov

Development of New in vitro Biological Assays and Targets

The indole scaffold is present in numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com A systematic evaluation of the biological profile of this compound requires the development and application of a diverse panel of in vitro biological assays.

Future research should focus on screening this compound against various biological targets to uncover its potential therapeutic applications. Based on the known activities of related indole structures, a number of promising areas for investigation can be identified. nih.govsmolecule.com For example, numerous indole derivatives have shown potent anticancer activity by targeting protein kinases, inhibiting tubulin polymerization, or acting as histone deacetylase (HDAC) inhibitors. mdpi.com Therefore, screening this compound in a panel of cancer cell lines and against specific molecular targets involved in cancer progression is a high-priority research direction. nih.gov

In addition to oncology, the potential of this compound in neuroscience should be explored. Indole derivatives are structurally similar to neurotransmitters like serotonin and have been developed as ligands for various CNS receptors. nih.govmdpi.com Binding assays for serotonin, dopamine, and sigma receptors could reveal potential applications in treating neurological and psychiatric disorders. nih.gov A summary of potential biological targets and corresponding assay types is provided in Table 2.

| Therapeutic Area | Potential Molecular Targets | Suggested in vitro Assays |

| Oncology | Protein Kinases, Tubulin, Histone Deacetylases (HDACs), Nur77. mdpi.comnih.gov | Kinase inhibition assays, cell proliferation assays (e.g., MTT), tubulin polymerization assays, HDAC activity assays. |

| Neuroscience | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine Receptors, Sigma Receptors. nih.govnih.gov | Radioligand binding assays, functional assays (e.g., cAMP measurement). |

| Infectious Diseases | Bacterial or fungal enzymes (e.g., DNA gyrase, topoisomerase). | Minimum Inhibitory Concentration (MIC) assays, specific enzyme inhibition assays. |

| Inflammation | Cyclooxygenase (COX) enzymes, cytokines. | COX inhibition assays, ELISA for cytokine levels. |

This table outlines potential biological targets for this compound and suggests appropriate in vitro assays for screening, based on the known pharmacology of the broader indole class.

The use of high-throughput screening (HTS) platforms would be invaluable in efficiently testing the compound against large libraries of biological targets. It is important to note that while in vitro bioassays are powerful tools, careful consideration must be given to potential confounding factors and the extrapolation of data to in vivo situations. nih.gov

Potential as Molecular Tools in Systems Biology Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable molecular tools for systems biology research. Systems biology aims to understand the complex interactions within biological systems, and molecular probes are essential for visualizing and perturbing these processes.

The inherent fluorescence of the indole nucleus makes it an attractive scaffold for the development of fluorescent probes. nih.gov By conjugating this compound to specific recognition elements or by modulating its structure to create environmentally sensitive fluorophores, it could be used to detect specific ions, molecules, or changes in the cellular microenvironment, such as pH. nih.gov

Furthermore, by attaching reactive groups or photo-crosslinkers, derivatives of this compound could be used for activity-based protein profiling (ABPP) or target identification studies. Such probes could be used to covalently label their protein targets within a complex biological sample (e.g., a cell lysate or even a living cell), allowing for their subsequent identification by mass spectrometry. This would be a powerful approach to deorphanize the compound's biological activity and understand its mechanism of action on a systems level. The development of such molecular tools would not only advance our understanding of the specific biology engaged by this compound but also provide new reagents for the broader scientific community.

Q & A

Q. What are the recommended synthetic routes for (1,2-dimethyl-1H-indol-5-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For example, using 2-methylindole precursors followed by functionalization at the 5-position. Key optimization parameters include:

- Temperature control (60–80°C for cyclization steps).

- Solvent selection (e.g., acetic acid for Fischer synthesis or DMF for alkylation).

- Catalysts (e.g., POCl₃ for directing substitutions).

Post-synthesis, purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. How can the structural integrity of this compound derivatives be validated?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl groups at 1- and 2-positions, amine at 5-position).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve 3D conformation using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- In vitro assays : Use radioligand binding studies to measure affinity for serotonin or dopamine receptors, given structural similarity to tryptamine derivatives .

- Kinase inhibition : Adapt fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like Pim-1, referencing protocols for indole-derived kinase inhibitors .

- Computational docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EP2/EP4 prostaglandin receptors) .

Q. What methodologies resolve contradictions in reported biological activity data?

Example: If one study reports high receptor affinity while another shows no activity:

- Dose-response validation : Re-test activity across a wider concentration range.

- Orthogonal assays : Combine binding assays (e.g., SPR) with functional assays (e.g., cAMP modulation for GPCRs).

- Structural analogs : Compare results with derivatives to isolate steric/electronic effects .

Q. How can computational modeling predict the compound’s reactivity and stability under physiological conditions?

- Quantum mechanical calculations (e.g., DFT via Gaussian): Predict degradation pathways (e.g., oxidation at the indole NH or amine group).

- Molecular dynamics (MD) simulations : Assess solubility and membrane permeability using tools like GROMACS .

Q. What strategies optimize in vivo pharmacokinetic studies for this compound?

- Metabolic stability : Use liver microsome assays to identify cytochrome P450 liabilities.

- Bioavailability enhancement : Formulate with co-solvents (e.g., PEG 400) or prodrug modifications (e.g., acetylation of the amine).

- Toxicology screening : Perform acute toxicity assays in rodent models, monitoring hepatic and renal biomarkers .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (Fischer cyclization) | Higher temps accelerate but risk byproducts |

| Solvent | Acetic acid, DMF | Polarity affects substitution regioselectivity |

| Catalyst | POCl₃, NaH | Directs methylation/amination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.